molecular formula C17H23NO2 B14686372 2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one CAS No. 26598-89-0

2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one

Cat. No.: B14686372
CAS No.: 26598-89-0
M. Wt: 273.37 g/mol
InChI Key: ZUHSYAGJFSINBV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one typically involves a Mannich reaction, which is a well-known method for forming carbon-carbon bonds. The general procedure includes the reaction of cyclohexanone with formaldehyde and morpholine in the presence of an acid catalyst. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory activity is believed to involve the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(Morpholin-4-yl)phenyl]methyl}cyclohexan-1-one: Similar structure but with a different substitution pattern on the morpholine ring.

    2-{[4-(Piperidin-1-yl)phenyl]methyl}cyclohexan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of antioxidant and anti-inflammatory activities makes it a promising candidate for further research and development .

Properties

CAS No.

26598-89-0

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

2-[(4-morpholin-2-ylphenyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C17H23NO2/c19-16-4-2-1-3-15(16)11-13-5-7-14(8-6-13)17-12-18-9-10-20-17/h5-8,15,17-18H,1-4,9-12H2

InChI Key

ZUHSYAGJFSINBV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CC2=CC=C(C=C2)C3CNCCO3

Origin of Product

United States

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